5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-pentan-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-3-6(4-2)8-11-5-7(10)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJWJFLJYKLBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC=C(C(=O)N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 5 Iodo 2 Pentan 3 Yl Pyrimidin 4 3h One
Precursor Synthesis and Functional Group Transformations for Pyrimidinone Cores
The foundational step in the synthesis is the construction of the pyrimidinone heterocyclic system. Pyrimidines are typically synthesized through the condensation of a three-carbon component with a nitrogen-containing C-N-C fragment. wikipedia.org The most common and versatile method for creating the 2,4-disubstituted pyrimidin-4(3H)-one core is the Principal Synthesis, which involves the cyclocondensation of β-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines. rsc.orgmdpi.comorganic-chemistry.org
For the synthesis of a 2-alkyl-substituted pyrimidinone, a β-ketoester such as ethyl acetoacetate (B1235776) can be reacted with an appropriate amidine. mdpi.com The reaction proceeds via a cascade of condensation and cyclization steps to yield the corresponding 4-hydroxypyrimidine (B43898), which exists in tautomeric equilibrium with the more stable pyrimidin-4(3H)-one form.
The de novo synthesis pathway in biological systems also provides a conceptual basis, starting from simpler molecules like aspartate and carbamoyl (B1232498) phosphate (B84403) to build the pyrimidine (B1678525) ring, which is then enzymatically modified. wikipedia.orgcreative-proteomics.comnih.gov While not a common laboratory method for this specific compound, it underscores the fundamental building blocks of the pyrimidine core. Functional group transformations on a pre-existing pyrimidine ring, such as the conversion of a 2-thiopyrimidine or a 2-halopyrimidine, are also crucial for introducing further diversity. nih.gov
Direct Electrophilic Iodination Approaches to C5-Iodinated Pyrimidinones (B12756618)
The C5 position of the pyrimidin-4(3H)-one ring is electron-rich, making it susceptible to electrophilic aromatic substitution. wikipedia.org This reactivity allows for the direct introduction of an iodine atom to form the C5-iodo derivative, a key intermediate in the synthesis of the target compound.
A variety of classical electrophilic iodinating reagents can be employed for the C5-iodination of pyrimidinones. The choice of reagent and conditions depends on the reactivity of the substrate and the presence of other functional groups. Molecular iodine (I₂) is a common and inexpensive source, though it often requires an oxidizing agent to generate a more potent electrophilic species, I⁺. mdpi.comnih.gov Other widely used reagents include N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which are often more reactive and easier to handle. acs.orgacsgcipr.org The reaction is typically carried out in a suitable solvent, and for less reactive substrates, the addition of an acid catalyst may be necessary to enhance the electrophilicity of the iodinating agent. acsgcipr.org
| Reagent | Typical Conditions | Reference |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., H₂O₂, NaIO₄) | Acidic or neutral media, various solvents | mdpi.comnih.gov |
| N-Iodosuccinimide (NIS) | Inert solvent (e.g., CH₃CN, DMF), often with an acid catalyst (e.g., TFA) | acs.orgacsgcipr.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Inert solvent, suitable for various substrates | acs.org |
| Iodine Monochloride (ICl) | Various solvents; a highly reactive reagent | acsgcipr.org |
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Several "green" approaches to iodination have been reported, which minimize waste, avoid toxic reagents, and reduce energy consumption. mdpi.com These methods are applicable to the C5-iodination of pyrimidinones.
One notable approach is mechanochemistry, where the reaction is carried out by grinding the solid reactants together, often in the absence of a solvent. nih.gov The iodination of pyrimidines has been successfully achieved by grinding with molecular iodine and silver nitrate, resulting in high yields and short reaction times. nih.govmdpi.com Another green strategy involves using water as the reaction medium, which is non-toxic, inexpensive, and readily available. researchgate.net Electrochemical methods offer a further advantage by using electrons as the "reagent" to generate the active iodinating species in situ from simple iodide salts, thereby avoiding the need for chemical oxidants. nih.gov
| Method | Key Features | Example Reagents/Conditions | Reference |
|---|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, rapid | Grinding with I₂ and AgNO₃ | nih.govmdpi.com |
| Aqueous Synthesis | Use of water as a green solvent | KI / K₂FeO₄ in H₂O | researchgate.net |
| Electrochemical Iodination | Avoids chemical oxidants, in situ generation of reagent | Electrolysis of iodide salts in an aqueous medium | nih.gov |
| PEG-400 Medium | Use of a recyclable, non-toxic solvent | I₂ / HIO₃ in Polyethylene glycol (PEG-400) | benthamdirect.com |
Strategies for Introducing the Pentan-3-yl Moiety at the C2 Position
The introduction of the pentan-3-yl group at the C2 position can be accomplished either by incorporating it during the initial ring formation or by attaching it to a pre-formed pyrimidinone core.
The most direct approach is to build the pyrimidinone ring using a precursor that already contains the pentan-3-yl group. This involves the cyclocondensation of a β-dicarbonyl compound with 2,2-diethylpropanimidamide (the amidine corresponding to the pentan-3-yl group). This method directly establishes the desired C2-substituent during the primary synthesis of the heterocyclic core. mdpi.comorganic-chemistry.org
Direct C-alkylation of a pyrimidinone ring is generally not feasible for forming a C-C bond at an unsubstituted carbon. While N-alkylation and O-alkylation of pyrimidinones are common, direct C-H alkylation is challenging. nih.govresearchgate.net Acylation reactions on the pyrimidine nucleus typically occur at nitrogen or oxygen atoms and are not a direct route to C2-alkyl groups. rsc.orgnih.gov
Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of C-C bonds, which are highly applicable for introducing the pentan-3-yl group at the C2 position of a pyrimidinone ring. nih.gov This strategy requires a pyrimidinone precursor that is functionalized at the C2 position with a suitable leaving group, such as a halogen (Cl, Br), a thioether (-SMe), or a sulfonyl group (-SO₂R).
Palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions, can be used to couple the C2-functionalized pyrimidinone with an appropriate pentan-3-yl organometallic reagent (e.g., a boronic acid, organotin, or organozinc compound). The Liebeskind-Srogl cross-coupling offers a method to use thioethers as coupling partners with boronic acids, which is particularly useful as 2-thiopyrimidinones are readily accessible precursors. acs.org These methods provide a versatile and efficient means to construct the C2-alkyl bond with high functional group tolerance. nih.gov
| Cross-Coupling Reaction | Pyrimidinone Precursor (Leaving Group at C2) | Pentan-3-yl Reagent | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Halogen (Br, Cl) | Pentan-3-yl boronic acid or ester | Palladium complex (e.g., Pd(PPh₃)₄) | nih.govnih.gov |
| Liebeskind-Srogl | 2-Thioether (-SMe) | Pentan-3-yl boronic acid | Palladium complex + Copper(I) salt | acs.org |
| Negishi | 2-Halogen (Br, Cl) | Pentan-3-yl zinc halide | Palladium or Nickel complex | nih.gov |
Multi-Component Reactions (MCRs) and Cascade Sequences for Pyrimidinone Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. Cascade reactions, which involve a sequence of intramolecular transformations, can also be employed to build the pyrimidinone core efficiently.
A common and versatile MCR for the synthesis of pyrimidin-4(3H)-ones is the Biginelli reaction and its variations. researchgate.net While the classical Biginelli reaction typically yields dihydropyrimidinones, modifications can lead to the desired pyrimidinone core. A plausible MCR approach for the synthesis of a precursor to 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one would involve the condensation of three key components: an amidine, a β-ketoester, and an aldehyde.
For the synthesis of the target molecule, a potential multi-component strategy could involve the reaction of pentan-3-carboxamidine (to introduce the 2-(pentan-3-yl) group), an appropriate β-ketoester, and a source for the C5 and C6 positions of the pyrimidine ring. However, direct incorporation of the iodine atom at the C5 position during an MCR can be challenging. A more common strategy is the synthesis of the pyrimidinone core followed by a post-modification step, such as electrophilic iodination.
An alternative approach involves a [3+3] annulation of amidines with saturated ketones, which can be mediated by a copper catalyst and an oxidant like 4-HO-TEMPO. organic-chemistry.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org
Table 1: Potential Multi-Component Reaction Strategies for Pyrimidinone Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
| Biginelli-like Reaction | Amidine, β-Ketoester, Aldehyde | Acid or Base | Convergent, atom-economical. |
| [3+3] Annulation | Amidine, Saturated Ketone | Cu-catalyst, Oxidant | Cascade process, forms aromatic ring directly. |
| Three-Component Coupling | Enamine, Orthoformate, Ammonium Acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |
Cascade reactions initiated by the formation of an enamine, followed by cyclization and aromatization, represent another efficient route. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an iron(II)-complex has been reported to yield a variety of pyrimidine derivatives. organic-chemistry.org This reaction likely proceeds through a sequence involving TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and subsequent cyclization. organic-chemistry.org
Stereochemical Control and Regioselectivity in Pyrimidinone Synthesis
The synthesis of this compound does not inherently involve the creation of a chiral center in the pyrimidinone ring itself, unless chiral auxiliaries or catalysts are employed to induce atropisomerism, which is unlikely for this specific molecule. However, stereochemical considerations can be crucial when substituents on the pyrimidine ring possess stereocenters. In the case of the pentan-3-yl group, it is achiral.
Regioselectivity, on the other hand, is a critical aspect of the synthesis of unsymmetrically substituted pyrimidinones. The condensation of a β-dicarbonyl compound with an amidine can potentially lead to two different regioisomers.
The regiochemical outcome of the reaction between an unsymmetrical β-dicarbonyl compound and an amidine is often influenced by the reaction conditions and the nature of the substituents. Generally, the more electrophilic carbonyl group of the β-dicarbonyl compound reacts with the amidine. For instance, in the reaction of a β-ketoester with an amidine, the ketone carbonyl is typically more reactive than the ester carbonyl, directing the initial nucleophilic attack of the amidine.
Table 2: Factors Influencing Regioselectivity in Pyrimidinone Synthesis
| Factor | Influence on Regioselectivity | Example |
| Nature of the β-Dicarbonyl Compound | The difference in electrophilicity between the two carbonyl groups directs the initial attack of the amidine. | In a β-ketoester, the ketone is generally more electrophilic than the ester. |
| Reaction Conditions | pH, solvent, and temperature can influence the reaction pathway and favor one regioisomer over the other. | Acidic or basic catalysis can alter the reactivity of the reactants. |
| Steric Hindrance | Bulky substituents on either the β-dicarbonyl compound or the amidine can favor the formation of the sterically less hindered product. | The pentan-3-yl group on the amidine could influence the approach to the β-dicarbonyl compound. |
For the synthesis of 2,5-disubstituted pyrimidin-4(3H)-ones, the choice of starting materials is paramount for achieving the desired regiochemistry. A common and reliable method is the condensation of a substituted amidine with a β-ketoester. To obtain the desired 2-(pentan-3-yl) substituent, pentan-3-carboxamidine would be the appropriate amidine. The β-ketoester would need to be chosen to allow for subsequent iodination at the 5-position. A plausible precursor would be 2-(pentan-3-yl)pyrimidin-4(3H)-one, which could then undergo electrophilic iodination.
A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Such advanced methods offer excellent control over the final substitution pattern.
The introduction of the iodine atom at the C5 position is typically achieved through electrophilic halogenation of the pre-formed pyrimidinone ring. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent are commonly used for this purpose. The electronic properties of the pyrimidinone ring direct the electrophilic attack to the C5 position, which is activated by the electron-donating nature of the ring nitrogens and the carbonyl group.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Iodo 2 Pentan 3 Yl Pyrimidin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one, a suite of one- and two-dimensional NMR experiments is employed to assemble the complete structural puzzle, from the basic carbon-hydrogen framework to the intricate spatial arrangement of its constituent parts.
One-Dimensional NMR (¹H, ¹³C) for Backbone and Side-Chain Analysis
One-dimensional NMR provides the fundamental scaffold of the molecular structure by identifying the different types of proton and carbon atoms present.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyrimidinone ring and the pentan-3-yl side chain. The aromatic proton on the pyrimidinone ring (H6) is anticipated to appear as a singlet in the downfield region, typically around 8.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms and the iodine atom. The protons of the pentan-3-yl group would present a more complex pattern. The methine proton (CH) directly attached to the pyrimidine (B1678525) ring would likely resonate at approximately 3.0-3.5 ppm, appearing as a quintet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) would be chemically equivalent and are expected to show a multiplet around 1.6-1.8 ppm. The six methyl protons (CH₃) at the ends of the ethyl groups would be equivalent and should produce a triplet at approximately 0.9-1.0 ppm. A broad singlet corresponding to the N-H proton of the pyrimidinone ring is also expected, which could appear over a wide chemical shift range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C4) of the pyrimidinone ring is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. The carbon atom bearing the iodine (C5) would be significantly shielded and is predicted to appear around 95-100 ppm. The C2 and C6 carbons of the pyrimidine ring are expected at approximately 155-160 ppm and 140-145 ppm, respectively. For the pentan-3-yl side chain, the methine carbon would be found around 40-45 ppm, the methylene carbons around 25-30 ppm, and the terminal methyl carbons at about 10-15 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H6 | ~8.0 | Singlet | - |
| NH | Variable | Broad Singlet | - |
| CH (pentan-3-yl) | ~3.2 | Quintet | ~42 |
| CH₂ (pentan-3-yl) | ~1.7 | Multiplet | ~27 |
| CH₃ (pentan-3-yl) | ~0.9 | Triplet | ~12 |
| C2 | - | - | ~158 |
| C4 | - | - | ~162 |
| C5 | - | - | ~98 |
| C6 | - | - | ~142 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
While 1D NMR identifies the components, 2D NMR techniques reveal how they are connected.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. A clear correlation would be observed between the methine proton and the methylene protons of the pentan-3-yl group, and between the methylene protons and the methyl protons, confirming the structure of the alkyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for example, linking the singlet at ~8.0 ppm to the carbon at ~142 ppm (C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the H6 proton and the C2, C4, and C5 carbons, confirming the substitution pattern on the pyrimidinone ring. Additionally, correlations between the methine proton of the pentan-3-yl group and the C2 carbon of the pyrimidine ring would firmly establish the connection point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the pentan-3-yl side chain and the H6 proton of the pyrimidinone ring, offering insights into the preferred conformation of the side chain relative to the ring.
Ultrafast NMR Spectroscopy for Mechanistic Insights and Real-Time Monitoring
Ultrafast NMR spectroscopy is a powerful, albeit less common, technique that can acquire 2D NMR spectra in a fraction of a second. rsc.org This capability is particularly useful for monitoring the kinetics of chemical reactions and identifying transient intermediates. rsc.orgresearchgate.net In the context of the synthesis of this compound, ultrafast NMR could be employed to monitor the reaction progress in real-time, providing valuable mechanistic information about the formation of the pyrimidinone ring and the introduction of the iodo and pentan-3-yl substituents. rsc.org
Mass Spectrometry (MS) Approaches for Molecular Identity and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass of the [M+H]⁺ ion for the molecular formula C₉H₁₃IN₂O would be calculated and compared to the experimentally measured value.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₉H₁₃IN₂O |
| Calculated Exact Mass [M+H]⁺ | 293.0149 |
| Expected Measured Mass | ~293.0149 ± 0.0005 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. This provides valuable information about the connectivity of the molecule. Plausible fragmentation pathways for this compound would include:
Loss of the pentan-3-yl group: A significant fragment would likely be observed corresponding to the loss of the C₅H₁₁ alkyl group, resulting in an ion of the 5-iodopyrimidinone core.
Loss of iodine: Fragmentation involving the cleavage of the C-I bond would lead to a fragment corresponding to the 2-(pentan-3-yl)pyrimidin-4(3H)-one cation.
Cleavage within the pentan-3-yl side chain: Fragmentation of the alkyl side chain itself could lead to the loss of ethyl or propyl radicals.
Ring fragmentation: The pyrimidinone ring itself could undergo cleavage, leading to smaller charged fragments.
The analysis of these fragmentation patterns in the MS/MS spectrum would provide strong corroborating evidence for the proposed structure of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Spectroscopic techniques are indispensable in the structural elucidation of organic molecules. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic nature of this compound.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features. ijfans.orgpressbooks.pub
The key functional groups within the molecule include the secondary amide (lactam) within the pyrimidinone ring, the alkyl (pentan-3-yl) group, the carbon-carbon double bond in the ring, and the carbon-iodine bond. The N-H stretching vibration of the lactam is typically observed as a broad band in the region of 3200-3100 cm⁻¹. The carbonyl (C=O) group, also part of the lactam structure, gives rise to a strong, sharp absorption band, generally between 1700-1650 cm⁻¹, a key indicator of the pyrimidinone core. researchgate.net
Aliphatic C-H stretching vibrations from the pentan-3-yl group are expected in the 2960-2850 cm⁻¹ range. openstax.org Furthermore, the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring typically appear in the 1600-1450 cm⁻¹ region. The C-I bond exhibits a stretching vibration at lower frequencies, usually found in the far-infrared region around 600-500 cm⁻¹. Analysis of these specific vibrational frequencies allows for the comprehensive identification of the molecule's functional framework. nih.gov
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3100 | N-H Stretch | Lactam (N-H) |
| 2960-2850 | C-H Stretch | Alkyl (C-H) |
| 1700-1650 | C=O Stretch | Lactam (C=O) |
| 1600-1550 | C=C Stretch | Pyrimidine Ring |
| 1575-1525 | C=N Stretch | Pyrimidine Ring |
| 1470-1450 | C-H Bend | Alkyl (CH₂) |
| 600-500 | C-I Stretch | Iodo Group |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyrimidinone ring in this compound. weebly.com
The pyrimidinone core contains chromophores (the C=O, C=C, and C=N groups) that form a conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region. The expected electronic transitions are primarily π → π* and n → π*. latech.edu
The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated ring system. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The presence of the iodine atom, an auxochrome, can influence the absorption spectrum. Due to its electron-donating and electron-withdrawing resonance effects, and the heavy-atom effect, it can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the unsubstituted pyrimidinone. rsc.org
Table 2: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
| ~220-240 | High | π → π | Conjugated pyrimidinone ring |
| ~280-310 | Low to Medium | n → π | Carbonyl and ring nitrogen atoms |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation and its packing within a crystal lattice. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure. The analysis is expected to show that the pyrimidinone ring is largely planar, a common feature of such heterocyclic systems. nih.gov This planarity is a result of the sp² hybridization of the ring atoms and the delocalization of π-electrons.
The study would also reveal the specific conformation of the pentan-3-yl substituent relative to the plane of the pyrimidinone ring. Due to steric interactions, the alkyl group would likely adopt a staggered conformation to minimize energetic strain. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal structure. It is anticipated that hydrogen bonding would occur between the N-H donor of one molecule and the carbonyl oxygen (C=O) acceptor of a neighboring molecule, leading to the formation of chains or dimeric structures in the crystal lattice. These non-covalent interactions are crucial in determining the solid-state properties of the compound.
Table 3: Illustrative Crystallographic Parameters for this compound
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| C=O Bond Length | ~1.24 Å | Confirms the double bond character of the carbonyl group |
| C-I Bond Length | ~2.10 Å | Provides the precise length of the carbon-iodine bond |
| N-H···O H-bond distance | ~2.8-3.0 Å | Indicates the presence and strength of intermolecular hydrogen bonding |
| Ring Planarity | Low root-mean-square deviation | Confirms the aromatic-like planarity of the pyrimidinone core |
Advanced Hyphenated Analytical Techniques (e.g., LC-NMR, LC-MS) for Mixture Analysis
In pharmaceutical and chemical research, compounds are often present in complex mixtures, such as reaction broths or biological samples. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such mixtures. nih.goviosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS). rsisinternational.orgnih.gov For the analysis of a mixture containing this compound, LC would first separate the target compound from impurities, starting materials, and byproducts. nih.gov As the purified compound elutes from the LC column, it is introduced into the mass spectrometer. Using an ionization technique such as electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is determined. This provides the molecular weight, confirming the molecular formula (C₉H₁₃IN₂O). Further fragmentation in the mass spectrometer (MS/MS) can yield a characteristic pattern that helps to verify the structure. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links LC separation with NMR detection. mdpi.com This technique allows for the acquisition of detailed ¹H and ¹³C NMR spectra of components in a mixture as they are separated by the LC system. mdpi.com For this compound, LC-NMR could be used to obtain its complete NMR spectrum from a crude reaction mixture without the need for prior isolation. This is particularly valuable for identifying unstable compounds or for structurally characterizing unknown impurities or metabolites alongside the main product. ajpaonline.com
Table 4: Application of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Information Obtained |
| LC-MS | Differential partitioning between mobile and stationary phases | Mass-to-charge ratio (m/z) of ionized molecules | Purity, Molecular Weight, Fragmentation Pattern |
| LC-NMR | Differential partitioning between mobile and stationary phases | Nuclear magnetic resonance of atomic nuclei | Unambiguous structure of separated components (¹H, ¹³C NMR) |
Chemical Reactivity and Transformation Pathways of 5 Iodo 2 Pentan 3 Yl Pyrimidin 4 3h One
Reactivity of the C5-Iodine Substituent in Cross-Coupling Reactions
The iodine atom at the C5 position is an excellent leaving group, making this site highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of diverse carbon-based and heteroatom substituents, rendering the molecule a valuable synthetic intermediate.
Palladium-catalyzed reactions are among the most powerful tools for forming new carbon-carbon bonds at the C5 position of iodinated pyrimidinones (B12756618). wikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to form C-C bonds with 5-iodopyrimidinones. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For 5-iodopyrimidinones, the reaction typically proceeds with a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. mdpi.com The reaction enables the introduction of various aryl and heteroaryl groups at the C5 position. A variety of electron-rich and electron-poor boronic acids can be successfully coupled, often in high yields. mdpi.comresearchgate.net
| Substrate | Coupling Partner | Catalyst / Base / Solvent | Yield |
| 5-Iodo-2'-deoxyuridine | Phenylboronic acid | Pd(OAc)₂ / Na₂CO₃ / H₂O-MeOH | 95% |
| 5-Iodo-2,4-dimethoxypyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / Dioxane | 88% |
| 5-Iodouracil | 3-Thienylboronic acid | PdCl₂(dppf) / K₃PO₄ / DMF | 75% |
This table presents representative data for Suzuki-Miyaura couplings on related 5-iodopyrimidine (B189635) scaffolds to illustrate typical conditions and outcomes.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org The reaction on 5-iodopyrimidinones allows for the direct installation of alkynyl moieties, which are versatile functional groups for further chemical transformations. The methodology has been shown to be highly chemoselective for the C5 position even on complex pyrimidine (B1678525) nucleotides. nih.govresearchgate.net
| Substrate | Coupling Partner | Catalyst / Base / Solvent | Yield |
| 5-Iodo-2'-deoxyuridine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N / DMF | 85% |
| 5-Iodocytidine-5'-triphosphate | Propargylamine | PdCl₂(PPh₃)₂ / CuI / Et₃N / H₂O | 78% |
| 5-Iodouracil | Trimethylsilylacetylene | PdCl₂(dppf) / CuI / i-Pr₂NEt / THF | 92% |
This table showcases representative data for Sonogashira couplings on related 5-iodopyrimidine systems.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.org For substrates like 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one, this reaction would install a vinyl group at the C5 position. The reaction typically requires a palladium(0) or palladium(II) catalyst and a base. organic-chemistry.org While highly effective for many aryl iodides, the application of the Heck reaction to electron-deficient heterocycles like pyrimidines can sometimes be challenging, but successful examples have been reported, particularly in intramolecular contexts. nih.govlibretexts.orgprinceton.edu
| Substrate | Coupling Partner | Catalyst / Base / Solvent | Yield |
| 5-Iodouracil | Ethyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N / DMF | 70% |
| 5-Iodo-2,4-dichloropyrimidine | Styrene | PdCl₂(PPh₃)₂ / K₂CO₃ / DMA | 65% |
| 5-Iodo-1-methyluracil | N-Vinyl-2-pyrrolidinone | Pd(OAc)₂ / P(o-tol)₃ / Et₃N / MeCN | 72% |
This table includes representative data for Heck reactions on analogous 5-iodopyrimidine structures.
Beyond palladium, other transition metals can effectively catalyze coupling reactions at the C5-iodo position.
Copper-Catalyzed Couplings
Copper-based methods are a cost-effective alternative to palladium for certain transformations, particularly for forming carbon-heteroatom bonds. nih.gov Copper(I) salts, often in combination with a ligand such as ethylene (B1197577) glycol or neocuproine, can catalyze the coupling of aryl iodides with amines (Ullmann condensation or Buchwald-Hartwig-type amination) and thiols (Ullmann condensation). nih.govrsc.orgorganic-chemistry.orgresearchgate.net These reactions provide direct pathways to 5-amino- and 5-thiopyrimidinone derivatives.
Buchwald-Hartwig Amination
Although originally developed with palladium, the Buchwald-Hartwig amination provides a powerful method for C-N bond formation. wikipedia.orglibretexts.org This reaction couples aryl halides with a wide range of primary and secondary amines. nih.gov The use of specialized phosphine ligands is crucial for achieving high efficiency and broad substrate scope. organic-chemistry.org This reaction would allow for the synthesis of various 5-(alkylamino)- or 5-(arylamino)-2-(pentan-3-yl)pyrimidin-4(3H)-ones.
| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand / Base / Solvent | Yield |
| Cu-Catalyzed Thiolation | 2-Amino-5-iodopyrimidine | 4-Mercaptobenzonitrile | CuTC / K₂CO₃ / DMF | 82% nih.gov |
| Pd-Catalyzed Amination | 5-Iodouracil | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu / Toluene | 89% |
| Cu-Catalyzed Amination | 5-Iodopyrimidine | n-Hexylamine | CuI / Ethylene glycol / K₃PO₄ / 2-Propanol | 90% organic-chemistry.org |
This table provides examples of other metal-catalyzed C-N and C-S bond-forming reactions on the 5-iodopyrimidine core.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comchadsprep.com The reaction proceeds via an addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be effective, the aromatic ring must be electron-deficient, a condition that is met by the pyrimidine ring. Furthermore, the reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which can stabilize the anionic intermediate. libretexts.orgyoutube.com
In the pyrimidine system, the C2, C4, and C6 positions are activated by the ring nitrogens and are the most common sites for SNAr. researchgate.net The C5 position is electronically analogous to a meta position relative to the ring nitrogens and is therefore significantly less reactive towards nucleophilic attack. Consequently, direct displacement of the C5-iodine on this compound via a standard SNAr mechanism is expected to be difficult and would likely require harsh conditions or the presence of additional, strongly activating groups on the ring.
Transformations of the Pyrimidinone Ring System
The pyrimidinone ring itself possesses a distinct reactivity pattern, influenced by the electron-withdrawing nature of the ring nitrogens and the electron-donating potential of the oxo group in its enol tautomer.
Electrophilic Aromatic Substitution
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (EAS). libretexts.org Reactions like nitration or halogenation typically require harsh conditions and often result in low yields. masterorganicchemistry.comumich.edu However, the presence of an oxo group at C4, as in a pyrimidin-4(3H)-one, introduces electron-donating character through resonance, which can activate the ring towards electrophilic attack. This activation is primarily directed to the C5 position. In the case of this compound, the C5 position is already substituted. Therefore, further EAS reactions are unlikely to occur unless they proceed via an initial ipso-substitution of the iodine atom, which is a less common pathway.
Nucleophilic Substitution on the Core
As mentioned, the C2, C4, and C6 positions of the pyrimidine ring are the primary sites for nucleophilic attack. In the specific case of 2-substituted pyrimidin-4(3H)-ones, the C4 carbonyl carbon can be attacked by strong nucleophiles. This can lead to addition products or, more commonly, initiate ring-opening sequences. The C2 position, bearing the pentan-3-yl group, is less likely to undergo substitution unless the substituent can act as a leaving group under specific conditions.
Pyrimidinone rings can undergo cleavage upon reaction with strong nucleophiles such as hydroxide, hydrazine, or amide ions. wur.nl This process often begins with a nucleophilic attack at an electron-deficient carbon of the ring (e.g., C4 or C6), leading to the formation of an open-chain intermediate. wikipedia.org
A well-established mechanism in pyrimidine chemistry is the SN(ANRORC) pathway, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. rsc.org This mechanism is distinct from a direct SNAr substitution. In this pathway, the nucleophile adds to the pyrimidine ring, inducing the cleavage of a ring bond to form an acyclic intermediate. This intermediate can then re-cyclize in a different manner, often expelling one of the original ring atoms to form a new heterocyclic system or a rearranged pyrimidine. wikipedia.orgnih.gov For instance, treatment of certain substituted pyrimidines with strong bases like sodium amide can lead to ring transformation products where a ring nitrogen is exchanged with the nitrogen from the nucleophile. rsc.org Such transformations highlight the dynamic nature of the pyrimidinone core under specific nucleophilic conditions.
Mechanistic Investigations of this compound Transformations
The study of reaction mechanisms is fundamental to understanding the chemical behavior of this compound. While specific mechanistic data for this exact compound is not extensively available in public literature, general principles of pyrimidine chemistry and studies on related analogs allow for the postulation of its reactive pathways. Mechanistic investigations typically involve a combination of kinetic experiments, spectroscopic analysis to identify intermediates, and computational modeling to map out energy landscapes of reaction pathways.
Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are powerful tools for elucidating the pathways of chemical transformations. For pyrimidinone derivatives, these studies often focus on substitution, cyclization, and rearrangement reactions.
Spectroscopic Studies: Spectroscopic methods such as UV-Vis, NMR, and Mass Spectrometry are crucial for identifying transient species and final products, thereby providing insights into the reaction pathway. For example, in a hypothetical reaction, the disappearance of the starting material's characteristic signals in the 1H and 13C NMR spectra and the appearance of new signals corresponding to the product would be monitored over time. UV-Vis spectroscopy can be employed to track the progress of reactions that involve a change in conjugation or chromophores. mdpi.com
Due to the lack of direct experimental data for this compound, a representative data table from a study on a related pyrimidine transformation is presented below to illustrate the type of information gathered from such investigations.
| Reaction Parameter | Observed Effect on a Related Pyrimidinone System |
| Solvent Polarity | Increased solvent polarity can accelerate reactions involving polar transition states. |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates in substitution reactions. |
| Leaving Group Ability | The iodo group is a good leaving group, facilitating nucleophilic substitution at the C5 position. |
Transition State Analysis and Reaction Intermediate Characterization
Understanding the transition states and intermediates is key to a complete mechanistic picture. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for this purpose.
Transition State Analysis: Computational methods can be used to calculate the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. scm.comucsb.educhemshell.org For a substitution reaction at the C5 position of this compound, theoretical calculations could model the approach of a nucleophile and the departure of the iodide ion, providing the activation energy for the process. This information helps in predicting the feasibility and rate of a reaction.
Reaction Intermediate Characterization: Reaction intermediates are transient species that are formed and consumed during a chemical reaction. Spectroscopic techniques can sometimes directly observe stable intermediates. In cases where intermediates are too short-lived, trapping experiments or computational modeling can provide evidence for their existence. For many reactions of pyrimidines, intermediates such as Meisenheimer complexes (in nucleophilic aromatic substitution) or charged intermediates can be postulated and investigated through these methods. mdpi.com
Below is a hypothetical data table summarizing the type of information that would be sought in a transition state analysis for a reaction involving this compound.
| Computational Parameter | Hypothetical Value for a Nucleophilic Substitution |
| Activation Energy (ΔG‡) | Would be calculated to determine the reaction rate. |
| Transition State Geometry | Would show the partial formation of the new bond and partial breaking of the C-I bond. |
| Vibrational Frequencies | A single imaginary frequency would confirm a true transition state. scm.com |
Tautomerism in this compound and its Influence on Reactivity
Tautomerism, the interconversion of constitutional isomers, is a critical aspect of the chemistry of pyrimidinones. The position of the tautomeric equilibrium can significantly influence the compound's physical properties and chemical reactivity.
Keto-Enol Tautomerism and Pyrimidinone Forms
This compound can exist in several tautomeric forms, with the most significant being the keto-enol tautomerism involving the C4-oxo group and the adjacent ring nitrogen atoms. The primary tautomers are the 4(3H)-one (amide or keto form) and the 4-hydroxypyrimidine (B43898) (enol form).
4(3H)-one (Keto form): This is the amide form, where the hydrogen is on the N3 nitrogen.
4(1H)-one (Keto form): Another amide form, with the hydrogen on the N1 nitrogen.
4-Hydroxypyrimidine (Enol form): This form contains a hydroxyl group at the C4 position.
Studies on related 4-pyrimidinone systems have shown that the keto forms are generally more stable, particularly in the solid state and in polar solvents. chemicalbook.comnih.govnih.gov The greater stability of the keto form is often attributed to the higher strength of the C=O double bond compared to the C=C double bond in the enol form. youtube.com
Factors Influencing Tautomeric Equilibria (Solvent, Substituent Effects)
The position of the tautomeric equilibrium is not fixed and can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyrimidine ring.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. rsc.orgjlu.edu.cn Polar solvents tend to favor the more polar tautomer. For pyrimidinones, the keto form is generally more polar than the enol form, and thus, its proportion increases in polar solvents. Hydrogen bonding interactions between the solvent and the solute can also stabilize one tautomer over another.
Substituent Effects: The electronic nature of substituents on the pyrimidine ring can influence the relative stability of the tautomers. The 5-iodo substituent is electron-withdrawing, which can affect the acidity of the N-H protons and the basicity of the ring nitrogens, thereby influencing the tautomeric equilibrium. The 2-(pentan-3-yl) group is an electron-donating alkyl group, which may have a counteracting effect. The interplay of these electronic effects will determine the final position of the equilibrium.
The following table summarizes the general influence of these factors on the keto-enol equilibrium of pyrimidinone-like structures.
| Factor | Influence on Tautomeric Equilibrium of Pyrimidinones |
| Solvent Polarity | Increasing polarity generally favors the keto form. researchgate.net |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can stabilize both forms, but often favor the keto form. |
| Electron-withdrawing Substituents | Can influence the acidity of N-H protons, potentially shifting the equilibrium. |
| Electron-donating Substituents | Can affect the basicity of the ring nitrogens, also potentially influencing the equilibrium. |
Computational and Theoretical Studies on 5 Iodo 2 Pentan 3 Yl Pyrimidin 4 3h One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic structure of molecules like 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one. DFT methods, such as B3LYP, are frequently used to optimize molecular geometry and calculate electronic properties due to their balance of computational cost and accuracy. For pyrimidine (B1678525) derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles with results that often show good correlation with experimental data where available. nih.gov
Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. For instance, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for precise energy calculations, which are crucial for determining the relative stability of different forms of the molecule. researchgate.net The choice of basis set, such as 6-31G* or larger sets like aug-cc-pVDZ, is critical in these calculations to accurately describe the electronic behavior, especially for a molecule containing a heavy atom like iodine.
The electronic properties that can be determined from these calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability.
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its interaction with other chemical species.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Theoretical Data for a Pyrimidinone Analog (Note: This is hypothetical data based on typical values for similar structures, as direct data for the title compound is unavailable.)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |
Conformational Analysis and Energy Minimization of the Pentan-3-yl Moiety
The 2-(pentan-3-yl) group introduces conformational flexibility to the molecule. This alkyl substituent can rotate around the C-C single bond connecting it to the pyrimidine ring. Conformational analysis aims to identify the most stable arrangement (conformer) of this group.
Computational methods can map the potential energy surface by systematically rotating the dihedral angle between the pentan-3-yl group and the pyrimidine ring. Energy minimization calculations for each rotational position help identify the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. The steric hindrance between the ethyl groups of the pentan-3-yl moiety and the adjacent parts of the pyrimidine ring will be a determining factor in the conformational preference. It is expected that the lowest energy conformation will be one that minimizes these steric clashes. nih.govmdpi.com
Theoretical Investigations of Tautomeric Equilibria
Pyrimidin-4(3H)-one and its derivatives can exist in different tautomeric forms, primarily the keto (amide) and enol (aromatic alcohol) forms. chemicalbook.com The position of this equilibrium is crucial as it can significantly affect the molecule's chemical and biological properties. acs.orgnih.gov
Energetic Landscape Mapping of Tautomeric Forms
Theoretical calculations are instrumental in determining the relative stabilities of the possible tautomers of this compound. The primary tautomeric equilibrium is between the 4(3H)-one (keto) form and the 4-hydroxypyrimidine (B43898) (enol) form.
Computational studies on the parent 4(3H)-pyrimidinone have shown that the keto form is generally more stable than the enol form in the gas phase. researchgate.netacs.org This preference is often attributed to the greater bond energies in the keto form. DFT and ab initio methods can be used to calculate the electronic energies, zero-point vibrational energies, and thermal corrections for each tautomer. The Gibbs free energy difference (ΔG) between the tautomers indicates their relative populations at equilibrium. The presence of substituents can influence this equilibrium. For the title compound, the electron-withdrawing iodine at position 5 and the bulky alkyl group at position 2 would modulate the electronic distribution and could slightly shift the equilibrium, although the keto form is still expected to be predominant.
Table 2: Hypothetical Relative Energies of Tautomers (Note: Based on general findings for pyrimidinones (B12756618).)
| Tautomeric Form | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| 4(3H)-one (Keto) | 0.00 | 0.00 |
| 4-Hydroxypyrimidine (Enol) | +7.5 | +7.2 |
Proton Transfer Mechanisms and Activation Energies
The conversion between tautomers involves an intramolecular or intermolecular proton transfer. Theoretical calculations can elucidate the mechanism of this transfer by locating the transition state structure on the potential energy surface. The energy difference between the ground state and the transition state gives the activation energy for the tautomerization process.
For isolated molecules, direct intramolecular proton transfer typically has a high activation energy. chemicalbook.com However, the process can be catalyzed by solvent molecules, particularly protic solvents like water, which can form a hydrogen-bonded bridge to facilitate proton shuttling. Computational models can simulate this by including one or more explicit solvent molecules. These studies generally show a significant reduction in the activation energy for solvent-assisted proton transfer. chemicalbook.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, an MD simulation could be used to:
Explore Conformational Space: MD simulations can provide a more dynamic picture of the conformational flexibility of the pentan-3-yl group, showing the transitions between different rotational states and their populations over time.
Study Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the structure of the solvation shell and the specific hydrogen bonding interactions between the molecule and the solvent. This is crucial for understanding its behavior in a biological or chemical environment. tandfonline.com
Analyze Intermolecular Interactions: In simulations of multiple molecules, one can observe how they interact with each other, which is relevant for understanding crystal packing or behavior in solution at higher concentrations.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of an appropriate force field is critical for the accuracy of the simulation. While general force fields exist, more accurate results may be obtained by developing specific parameters for the molecule of interest, often derived from quantum chemical calculations. Studies on other pyrimidine derivatives have successfully used MD simulations to investigate protein-ligand interactions and the stability of molecular complexes. rsc.orgresearchgate.net
Lack of Publicly Available Research Data for this compound Precludes Detailed Computational Analysis
A comprehensive search for computational and theoretical studies on the chemical compound this compound has revealed a significant gap in the scientific literature. Despite extensive database searches, no specific research articles or datasets pertaining to the assessment of intermolecular interactions, prediction of molecular conformations, computational prediction of spectroscopic parameters, or in silico studies of its reaction pathways and selectivity were found for this particular molecule.
The requested article, which was to be structured around detailed computational analyses, cannot be generated due to the absence of foundational research on this compound. The specified outline, including sections on intermolecular interactions, molecular conformations in different environments, computationally predicted spectroscopic data (NMR, IR, UV-Vis), and in silico studies of reaction pathways, requires specific data that is not available in the public domain.
While computational chemistry is a powerful tool for characterizing novel compounds, the methods and findings are typically published in peer-reviewed journals or deposited in chemical databases. For this compound, it appears that such studies have not yet been conducted or, if they have, the results have not been made publicly accessible.
Therefore, until research focusing on the computational and theoretical aspects of this compound is published, a detailed and scientifically accurate article as per the requested outline cannot be produced.
Exploration of Advanced Research Applications and Design Principles for 5 Iodo 2 Pentan 3 Yl Pyrimidin 4 3h One As a Molecular Scaffold
Role as a Synthetic Building Block for Complex Heterocyclic Systems
The utility of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one as a precursor is most evident in its application toward the synthesis of elaborate heterocyclic structures. The pyrimidine (B1678525) ring serves as a robust foundation upon which additional rings and functional groups can be systematically added.
The pyrimidinone core is a frequent starting point for the synthesis of fused heterocyclic systems, where adjacent rings share one or more atoms. Such structures are of significant interest in drug discovery due to their rigid conformations and ability to present functional groups in precise three-dimensional orientations. nih.gov Synthetic strategies often involve reactions that form new rings by engaging the nitrogen atoms or adjacent carbon positions of the parent pyrimidine scaffold. For instance, multi-component reactions, such as the Biginelli reaction, provide a classic route to dihydropyrimidines which can be further modified into fused systems. nih.gov
Methodologies for creating fused systems like pyrrolo[2,3-d]pyrimidines and furo[2,3-d]pyrimidines have been developed to generate libraries of compounds for biological screening. rsc.org The synthesis of these complex polyheterocycles often relies on tandem cyclization strategies that build upon a pre-functionalized pyrimidine core. nih.govresearchgate.net The presence of the iodo-substituent on the this compound scaffold provides a key site for intramolecular cyclization reactions, enabling the formation of novel bridged or fused ring systems that would be difficult to access through other synthetic routes.
The carbon-iodine bond at the C5 position is the most synthetically versatile feature of the this compound molecule. Aromatic and heteroaromatic iodides are highly valued in organic synthesis because they are excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.comacs.org This allows for the direct and selective formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of chemical functionalities.
The C5-iodine atom serves as a linchpin for diversification, allowing chemists to attach aryl, alkyl, alkynyl, and other groups with high precision. This capability is fundamental to exploring the structure-activity relationships (SAR) of new compounds. For example, palladium-catalyzed reactions are commonly employed to modify such iodo-heterocycles, transforming them into more complex derivatives. mdpi.com
Below is a table summarizing key cross-coupling reactions applicable to the C5-iodine position for introducing molecular diversity.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Resulting Functionality |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C | Palladium(0) | Aryl, Heteroaryl, Alkyl |
| Heck Coupling | Alkene | C-C | Palladium(0) | Substituted Alkene (Vinyl) |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium(0) / Copper(I) | Alkyne |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium(0) | Arylamine, Alkylamine |
| Stille Coupling | Organotin Reagent | C-C | Palladium(0) | Aryl, Vinyl, Alkyl |
| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Copper(I) | Ether, Amine, Thioether |
These reactions demonstrate the power of the C5-iodine as a synthetic handle, enabling the transformation of a single pyrimidinone building block into a multitude of derivatives with distinct chemical and physical properties.
Rational Design Principles for Pyrimidinone-Based Scaffolds
The design of new molecules based on the pyrimidinone scaffold is a highly intentional process, guided by principles of medicinal chemistry and materials science. Rational design aims to create molecules with optimized properties by making deliberate structural modifications. nih.govnih.gov
The pyrimidinone framework allows for systematic structural modifications to fine-tune a molecule's properties. The core principle is that different substituents at various positions on the scaffold will influence its electronic distribution, size, shape, and polarity. For instance, in the context of drug design, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been rationally modified to create selective kinase inhibitors. rsc.orgrsc.org
Modifications can be categorized by their intended effect:
Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the reactivity of the ring system and its ability to participate in hydrogen bonding or π-stacking interactions.
Altering Steric Profile: Changing the size and shape of substituents, such as the 2-position pentan-3-yl group, can influence how the molecule fits into a biological target's binding site or how it packs in a solid-state material.
Tuning Lipophilicity: Adjusting the balance of hydrophobic and hydrophilic groups on the scaffold is critical for modulating properties like solubility and cell membrane permeability in biological systems.
The rationale behind these modifications is often guided by computational modeling and a deep understanding of the target interaction, whether it be a protein active site or the interface in an organic electronic device. nih.gov
To efficiently explore the vast chemical space around the pyrimidinone core, chemists employ strategies for scaffold diversification and library synthesis. The goal is to produce a large collection of related but structurally distinct molecules for high-throughput screening. nih.gov Diversity-oriented synthesis (DOS) is a key strategy used to create molecular libraries with high skeletal diversity, starting from a common core. rsc.orgresearchgate.net
Several powerful techniques are used to generate these libraries:
Combinatorial Chemistry: This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold. The use of split-and-pool synthesis can generate millions of unique compounds in a single process. rsc.org
DNA-Encoded Libraries (DELs): In this technology, each unique small molecule is tagged with a unique DNA barcode. This allows for the synthesis and screening of massive libraries (billions of compounds) simultaneously, as the DNA tag facilitates the identification of molecules that bind to a target. nih.govrsc.org The pyrimidine scaffold is ideal for DEL synthesis due to its modular nature and the ability to incorporate reactive handles for attaching building blocks. nih.gov
Privileged Substructure-Based Design: This strategy leverages the pyrimidine core as a "privileged scaffold"—a molecular framework known to bind to multiple biological targets. nih.govnih.gov Libraries are built around this core by adding diverse functional groups to explore new biological activities.
These strategies enable the rapid generation and evaluation of thousands to billions of pyrimidinone derivatives, accelerating the discovery of new functional molecules.
Potential in Materials Science Research
Beyond biological applications, pyrimidine-based structures are gaining significant attention in materials science. Their inherent electronic properties, thermal stability, and synthetic versatility make them attractive components for advanced organic materials. researchgate.netresearchgate.net
The electron-deficient nature of the pyrimidine ring allows it to function as an electron acceptor in "push-pull" molecular architectures. researchgate.net When combined with electron-donating groups, this can lead to materials with interesting charge-transfer properties, which are crucial for optoelectronic applications. Research has demonstrated the use of pyrimidine derivatives in:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based molecules have been developed as emitters in OLEDs, including those that exhibit thermally activated delayed fluorescence (TADF). nih.gov The ability to tune the electronic properties by modifying the pyrimidine core allows for the creation of emitters with high efficiency and specific colors. nih.govnih.gov
Organic Photovoltaics (OPVs): Chromene-appended pyrimidone derivatives have been investigated for their optoelectronic and charge transport properties, suggesting their potential use in photovoltaic devices. researchgate.net
Fluorescent Sensors: The pyrimidine scaffold has been incorporated into molecules designed as fluorescent detectors for metal ions, such as zinc. researchgate.net
Polymer Components: Pyrimidine units can be incorporated into polymer backbones or as pendant groups. jptcp.com This can imbue the resulting polymer with specific electronic, thermal, or biological properties. For example, a polymer prodrug system has been developed by polymerizing a pyrimidine derivative with fusidic acid and zinc oxide. jptcp.com
The 5-iodo substituent on the title compound is particularly valuable in this context, as it allows for the use of cross-coupling reactions to attach π-conjugated systems, effectively extending the electronic delocalization and creating tailored materials for organic electronics. nih.govresearchgate.net
Incorporation into Functional Polymers and Nanomaterials
The unique structure of this compound makes it a compelling monomer for the synthesis of functional polymers and nanomaterials. The pyrimidinone core, with its amide-like functionality, can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting material.
The introduction of iodine into polymers can significantly alter their characteristics. researchgate.netdtic.mil Iodine doping is a known method for enhancing the electrical conductivity of polymers by forming charge-transfer complexes. researchgate.netmdpi.com While direct doping involves the addition of molecular iodine, covalently incorporating an iodinated monomer like this compound could lead to materials with intrinsic and potentially more stable electronic properties. The iodine atom can also influence the morphology and thermal stability of the polymer. rsc.org For instance, the mass loss associated with the decomposition of the iodine functional group can be monitored via thermogravimetric analysis (TGA) to assess the material's thermal stability. rsc.org
Furthermore, the pyrimidinone moiety itself offers sites for hydrogen bonding, which can direct the self-assembly of polymer chains and influence the bulk properties of the material. The combination of the iodinated aromatic system and the alkyl group could lead to polymers with tunable solubility, processability, and intermolecular interactions. Research in this area could involve the synthesis of copolymers where the iodopyrimidinone monomer is combined with other monomers to create materials with tailored optical, electronic, or mechanical properties. The potential impact of iodine incorporation on polymer properties is summarized in the table below.
| Property | Potential Effect of Iodine Incorporation | Rationale |
| Electrical Conductivity | Increase | Formation of charge-transfer complexes within the polymer matrix. researchgate.netmdpi.com |
| Refractive Index | Increase | Higher electron density associated with the heavy iodine atom. mdpi.com |
| Thermal Stability | Altered | The C-I bond has a specific dissociation energy that can influence decomposition pathways. rsc.org |
| Morphology | Modified | Iodine can disrupt the packing of polymer chains, affecting crystallinity and surface structure. researchgate.net |
Exploration of Crystalline Architectures for Advanced Materials
The field of crystal engineering relies on the predictable control of intermolecular interactions to design solid-state materials with desired properties. This compound possesses multiple features that make it an excellent candidate for the construction of novel crystalline architectures.
The iodine atom is a particularly effective tool in supramolecular chemistry due to its ability to form halogen bonds. nih.govnih.govmdpi.comsunway.edu.myoup.com A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom. nih.govnih.govsunway.edu.my These interactions are highly directional and their strength is comparable to hydrogen bonds, making them powerful tools for directing molecular assembly. nih.govsunway.edu.my In the case of the target compound, the iodine atom can act as a halogen bond donor, interacting with the pyrimidinone oxygen or nitrogen atoms of neighboring molecules to form well-defined supramolecular synthons. These synthons can then propagate into one-, two-, or three-dimensional networks. nih.govnih.gov
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| Halogen Bond | C-I | N (pyrimidine), O (carbonyl) | Chains, sheets, 3D networks nih.govnih.govmdpi.com |
| Hydrogen Bond | N-H | O (carbonyl) | Dimers, chains nih.gov |
| π-π Stacking | Pyrimidinone Ring | Pyrimidinone Ring | Stacked columns |
| Hydrophobic Interactions | Pentan-3-yl group | Pentan-3-yl group | Segregated hydrophobic domains |
By systematically studying the co-crystallization of this compound with other molecules (co-formers) that have complementary hydrogen or halogen bonding sites, it would be possible to generate a wide range of multi-component crystalline materials with potentially novel optical or electronic properties. nih.govmdpi.comsunway.edu.my
Conceptual Contributions to Ligand Design and Molecular Probes (excluding biological activity)
Beyond materials science, the structural features of this compound make it a valuable scaffold for fundamental studies in molecular recognition and for the development of chemical tools.
Development of Chemical Tools for Molecular Recognition Studies
Molecular recognition is the specific, non-covalent interaction between two or more molecules. nih.gov The development of synthetic receptors that can selectively bind to specific guest molecules is a major goal in supramolecular chemistry. The pyrimidinone scaffold is well-suited for this purpose. nih.gov
The this compound molecule can be conceptualized as a modular scaffold for building synthetic receptors. The pyrimidinone core provides a rigid framework with defined hydrogen bonding vectors. The iodine atom can be used as a site for further chemical modification (e.g., through cross-coupling reactions) to attach more complex recognition units. Alternatively, the iodine itself can act as a key interaction point through halogen bonding with a guest molecule.
The 2-(pentan-3-yl) group is also significant in this context. Alkyl groups influence the solubility and lipophilicity of a molecule, which are critical properties for designing receptors that function in specific solvent environments. omicsonline.org The steric bulk of the pentyl group can create a defined cavity or cleft around the recognition sites on the pyrimidinone ring, contributing to the selectivity of the receptor for guests of a particular size and shape. omicsonline.org By synthesizing a library of related pyrimidinone derivatives with varied alkyl groups and different substituents at the iodine position, researchers could systematically investigate the structure-function relationships that govern ligand-receptor interactions. mdpi.com
Strategic Use of the Iodine Atom as a Heavy Atom Probe
The presence of a heavy atom like iodine in a molecule provides a powerful tool for structural elucidation, particularly through X-ray crystallography. ucla.edunih.gov The high electron density of the iodine atom causes it to scatter X-rays much more strongly than lighter atoms like carbon, nitrogen, or oxygen. This "heavy-atom effect" can be exploited to solve the phase problem in crystallography. bu.eduruppweb.org
In small molecule crystallography, the unambiguous location of the iodine atom in the crystal lattice can serve as a reference point to help determine the positions of the other, lighter atoms in the molecule. For more complex structures, such as co-crystals or host-guest complexes, the iodine atom can be used for phasing. Techniques like Single Wavelength Anomalous Dispersion (SAD) utilize the anomalous scattering of X-rays by the heavy atom to calculate the initial phases required to generate an electron density map. ucla.edunih.gov Iodide ions are commonly used for this purpose by soaking them into crystals, but covalently incorporating an iodine atom into the molecule of interest, as in this compound, provides a more direct and specific phasing signal. ucla.edunih.gov
Q & A
Q. What are the established synthetic routes for 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Core Synthesis: Utilize condensation reactions between substituted aldehydes and pyrimidinone precursors. For example, describes a method where N-arylamino-1,3-diazabuta-1,3-dienes react with ketenes to form pyrimidin-4(3H)-one derivatives. Adapt this by replacing methylthio groups with pentan-3-yl and iodo substituents.
- Optimization Steps:
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Melting Point Analysis: Sharp melting points (e.g., 150–155°C) indicate high crystallinity.
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of iodo-substituted pyrimidinones be addressed?
Methodological Answer:
Q. What biological targets are plausible for this compound, and how can inhibitory activity be validated?
Methodological Answer:
- Target Hypotheses:
- mPGES-1 Inhibition: Pyridopyrimidinone derivatives (e.g., pyrido[4,3-d]pyrimidin-4(3H)-one) are reported as mPGES-1 inhibitors (). The iodo and alkyl groups may enhance hydrophobic binding.
- Kinase or Demethylase Modulation: Structural analogs (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one) bind Fe(II) in JmjC demethylases ().
- Validation Methods:
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to mPGES-1 (PDB: 4AL0). Focus on:
- Halogen Bonding: The iodine atom may interact with backbone carbonyls (e.g., Leu-135).
- Hydrophobic Pockets: The pentan-3-yl group could occupy a lipophilic cavity near Tyr-130.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrimidinone derivatives?
Methodological Answer:
- Root Causes:
- Resolution Steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
